Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate
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Overview
Description
Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a chemical compound with the molecular formula C7H9F3O3. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridyl ring, and a cyclobutanecarboxylate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate typically involves multiple steps. One common method includes the reaction of a cyclobutanone derivative with a trifluoromethyl pyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate
- Methyl 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylate
Uniqueness
Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is unique due to the presence of both a trifluoromethyl group and a pyridyl ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H12F3NO3 |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO3/c1-19-10(17)7-5-11(18,6-7)9-4-8(2-3-16-9)12(13,14)15/h2-4,7,18H,5-6H2,1H3 |
InChI Key |
NPXCLWZBWZNSMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=NC=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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